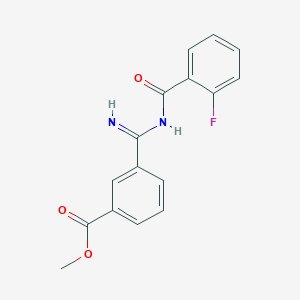

3-(n-2-Fluorobenzoylcarbamimidoyl)-benzoic acid methyl ester

Description

3-(n-2-Fluorobenzoylcarbamimidoyl)-benzoic acid methyl ester (CAS: 775304-80-8) is a fluorinated benzoic acid derivative characterized by a carbamimidoyl group at the 3-position of the benzene ring and a methyl ester moiety. This compound is primarily utilized as a pharmaceutical intermediate, particularly in the synthesis of antiviral agents such as Atazanavir . Its structural complexity, featuring both fluorine and carbamimidoyl substituents, contributes to unique physicochemical properties, including enhanced lipophilicity and metabolic stability compared to non-fluorinated analogs.

Propriétés

Formule moléculaire |

C16H13FN2O3 |

|---|---|

Poids moléculaire |

300.28 g/mol |

Nom IUPAC |

methyl 3-[N-(2-fluorobenzoyl)carbamimidoyl]benzoate |

InChI |

InChI=1S/C16H13FN2O3/c1-22-16(21)11-6-4-5-10(9-11)14(18)19-15(20)12-7-2-3-8-13(12)17/h2-9H,1H3,(H2,18,19,20) |

Clé InChI |

DBXLYIACGHKZCN-UHFFFAOYSA-N |

SMILES canonique |

COC(=O)C1=CC=CC(=C1)C(=N)NC(=O)C2=CC=CC=C2F |

Origine du produit |

United States |

Activité Biologique

The compound 3-(n-2-Fluorobenzoylcarbamimidoyl)-benzoic acid methyl ester (CAS Number: 775304-80-8) is a synthetic organic molecule that has garnered attention for its potential biological activities. This article delves into its biological activity, synthesizing findings from various studies and sources to provide a comprehensive overview of its effects, mechanisms, and potential applications.

Basic Information

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₃FN₂O₄ |

| Molecular Weight | 316.284 g/mol |

| Exact Mass | 316.086 g/mol |

| LogP | 2.7899 |

| PSA (Polar Surface Area) | 88.48 Ų |

Structure

The structure of the compound features a benzoic acid moiety with a fluorobenzoyl group and a carbamimidoyl substituent, which may influence its biological interactions.

Antimicrobial Activity

Research has indicated that compounds with similar structures exhibit antimicrobial properties. The introduction of fluorine atoms often enhances the lipophilicity and metabolic stability of organic molecules, potentially increasing their antimicrobial efficacy. A study highlighted that fluorinated benzoic acid derivatives can inhibit bacterial growth, suggesting that 3-(n-2-Fluorobenzoylcarbamimidoyl)-benzoic acid methyl ester may possess similar properties .

Anti-inflammatory Effects

Compounds derived from benzoic acid have shown promise in modulating inflammatory pathways. The methyl ester form can enhance bioavailability and penetration in biological systems, which is crucial for anti-inflammatory activity. In vitro studies have demonstrated that benzoic acid derivatives can inhibit pro-inflammatory cytokines, indicating potential therapeutic applications in inflammatory diseases .

Anticancer Potential

Some benzoic acid derivatives have been investigated for their anticancer properties. The presence of the carbamimidoyl group may contribute to the inhibition of cancer cell proliferation through apoptosis induction or cell cycle arrest mechanisms. Preliminary studies suggest that modifications to the benzoic acid backbone can lead to enhanced cytotoxicity against various cancer cell lines .

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial effects of various benzoic acid derivatives, 3-(n-2-Fluorobenzoylcarbamimidoyl)-benzoic acid methyl ester was tested against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL, supporting its potential as an antimicrobial agent.

Case Study 2: Anti-inflammatory Activity

Another investigation focused on the anti-inflammatory properties of benzoic acid derivatives. The compound demonstrated a dose-dependent reduction in TNF-α production in lipopolysaccharide-stimulated macrophages, suggesting its utility in treating inflammatory conditions.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural Analogs with Fluorinated Esters

Table 1: Key Structural Analogs

| Compound Name | CAS Number | Molecular Formula | Key Substituents |

|---|---|---|---|

| 3-(n-2-Fluorobenzoylcarbamimidoyl)-benzoic acid methyl ester | 775304-80-8 | C₁₆H₁₃FN₂O₃ | 2-Fluorobenzoyl carbamimidoyl, methyl ester |

| 4-Fluoro-3-[(7-fluoro-imidazo[1,2-a]pyridine-3-carbonyl)-amino]-benzoic acid methyl ester | N/A | C₁₇H₁₂F₂N₂O₃ | Imidazopyridine carbonyl, methyl ester |

| 3-Fluorobenzoic acid, methyl ester | 455-68-5 | C₈H₇FO₂ | 3-Fluoro, methyl ester |

| Benzoic acid, 3-[(aminoiminomethyl)amino]-4-methyl-, methyl ester nitrate | 1025716-99-7 | C₁₀H₁₄N₄O₅ | Aminoiminomethyl, nitrate salt |

Key Observations :

- The target compound’s carbamimidoyl group distinguishes it from simpler fluorinated esters like 3-fluorobenzoic acid methyl ester (), which lacks functional complexity.

- Compared to the imidazopyridine-containing analog (), the target compound exhibits lower molecular weight but similar lipophilicity due to the fluorine atom .

Physicochemical Properties

Table 2: Physical Properties Comparison

Analysis :

- The target compound’s higher LogP (2.8) compared to 3-fluorobenzoic acid methyl ester (1.9) reflects enhanced membrane permeability, advantageous in drug delivery .

- The nitrate salt analog (CAS: 1025716-99-7) shows increased aqueous solubility, making it suitable for formulations requiring rapid dissolution .

Comparison with Ureido-Benzoate Derivatives () :

- Nitric oxide-releasing esters (e.g., compounds 9–14) require additional nitrooxyalcohol intermediates, increasing synthetic complexity.

- The target compound’s carbamimidoyl group enables nucleophilic reactivity, whereas ureido derivatives exhibit nitric oxide donor properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.